1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The sulfonyl group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide . The final step involves the coupling of the pyrazole-sulfonyl intermediate with a piperazine derivative, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-5-aminopyrazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group, for example, enhances its lipophilicity and potential for crossing biological membranes.
Properties
Molecular Formula |
C17H23FN4O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H23FN4O2S/c1-3-22-14(2)17(12-19-22)25(23,24)21-9-7-20(8-10-21)13-15-5-4-6-16(18)11-15/h4-6,11-12H,3,7-10,13H2,1-2H3 |
InChI Key |
BLXHODLCYNMQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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